molecular formula C6H10N2O3 B3018453 2-(2-Oxoimidazolidin-1-yl)propanoic acid CAS No. 1218387-56-4

2-(2-Oxoimidazolidin-1-yl)propanoic acid

Cat. No. B3018453
CAS RN: 1218387-56-4
M. Wt: 158.157
InChI Key: URBJSPPYJLBMTQ-UHFFFAOYSA-N
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Description

2-(2-Oxoimidazolidin-1-yl)propanoic acid is a chemical compound that is part of a broader class of 2-oxoimidazolidine derivatives. These compounds have been studied for various biological activities and applications in medicinal chemistry. For instance, derivatives of 2-oxoimidazolidine-4-carboxylic acid have shown potent angiotensin converting enzyme (ACE) inhibitory activities, which are relevant for the treatment of hypertension . Additionally, 2-oxoimidazolidine derivatives have been reported as inhibitors of the hepatitis C virus NS3-4A serine protease, an enzyme essential for viral replication .

Synthesis Analysis

The synthesis of 2-oxoimidazolidine derivatives can be achieved through different methods. One approach involves the preparation of (4S)-1-alkyl-3-[[N-(carboxyalkyl)amino]acyl]-2-oxoimidazolidine-4-carboxylic acid derivatives, which have been synthesized and evaluated for their ACE inhibitory activities . Another method reported the synthesis of novel 2-oxoimidazolidine-4-carboxylic acid derivatives with activity against the hepatitis C virus NS3 serine protease . These methods highlight the versatility of 2-oxoimidazolidine scaffolds in drug synthesis.

Molecular Structure Analysis

The molecular structure of 2-oxoimidazolidine derivatives is characterized by the presence of the imidazolidine ring, which is a five-membered ring containing two nitrogen atoms at non-adjacent positions. The oxo group at the second position of the ring is a common feature among these derivatives. The X-ray crystal structure of an inhibitor derived from this core bound to the hepatitis C virus protease has been presented, demonstrating the molecular interactions responsible for its inhibitory activity .

Chemical Reactions Analysis

2-Oxoimidazolidine derivatives participate in various chemical reactions. For example, they have been used as catalysts in the green synthesis of other compounds, such as triflouromethyl-1H-benzo[f]chromenes and 2-pyrazolyl-1,3-thiazolidine-4-ones . These reactions typically occur at room temperature in a one-pot procedure without the need for additional organic solvents, highlighting the eco-friendly aspect of using these compounds as catalysts.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-oxoimidazolidine derivatives are influenced by their molecular structure. The presence of the imidazolidine ring and the oxo group contributes to the compound's reactivity and potential biological activity. The derivatives synthesized for ACE inhibition and hepatitis C virus protease inhibition have shown significant potency, indicating strong interactions with their respective biological targets . The use of these derivatives as catalysts also suggests that they have favorable properties for facilitating chemical reactions under mild conditions .

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The compound should be handled with care, and safety precautions should be taken while handling it .

properties

IUPAC Name

2-(2-oxoimidazolidin-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-4(5(9)10)8-3-2-7-6(8)11/h4H,2-3H2,1H3,(H,7,11)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBJSPPYJLBMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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